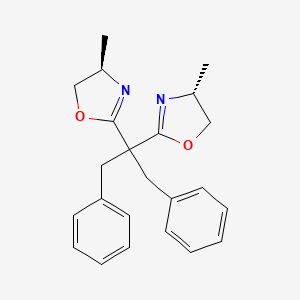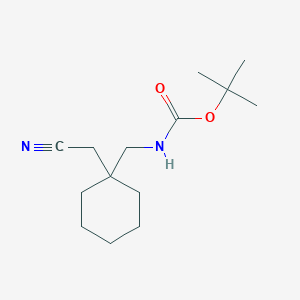
3-Azido-5-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Azido-5-(trifluoromethyl)pyridine: is an organic compound that belongs to the class of azido pyridines It is characterized by the presence of an azido group (-N₃) and a trifluoromethyl group (-CF₃) attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Azido-5-(trifluoromethyl)pyridine typically involves the introduction of the azido group to a pre-formed trifluoromethylpyridine. One common method is the nucleophilic substitution reaction where a halogenated trifluoromethylpyridine reacts with sodium azide (NaN₃) under suitable conditions. For example:
Starting Material: 3-Bromo-5-(trifluoromethyl)pyridine
Reagent: Sodium azide (NaN₃)
Solvent: Dimethylformamide (DMF)
Reaction Conditions: The reaction mixture is heated to a temperature of around 80-100°C for several hours.
Industrial Production Methods:
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and safety, given the potentially hazardous nature of azides.
化学反応の分析
Types of Reactions:
3-Azido-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H₂) in the presence of a catalyst.
Common Reagents and Conditions:
Substitution Reactions: Sodium azide (NaN₃), dimethylformamide (DMF), elevated temperatures.
Cycloaddition Reactions: Alkynes, copper(I) catalysts, room temperature to mild heating.
Reduction Reactions: Hydrogen gas (H₂), palladium on carbon (Pd/C) catalyst, room temperature to mild heating.
Major Products:
Substitution Reactions: Various substituted pyridines depending on the nucleophile used.
Cycloaddition Reactions: Triazole derivatives.
Reduction Reactions: 3-Amino-5-(trifluoromethyl)pyridine.
科学的研究の応用
Chemistry:
3-Azido-5-(trifluoromethyl)pyridine is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and triazole derivatives. Its unique reactivity makes it valuable for developing new synthetic methodologies.
Biology and Medicine:
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The trifluoromethyl group enhances the metabolic stability and bioavailability of drug candidates, while the azido group allows for further functionalization.
Industry:
In the agrochemical industry, this compound is investigated for its potential use in the development of new pesticides and herbicides. Its unique chemical properties may contribute to the efficacy and selectivity of agrochemical products.
作用機序
The mechanism of action of 3-Azido-5-(trifluoromethyl)pyridine depends on its specific application. In cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with dipolarophiles such as alkynes to form triazoles. In biological systems, the trifluoromethyl group can enhance the interaction of the compound with biological targets, improving its binding affinity and selectivity.
類似化合物との比較
- 3-Azido-2-(trifluoromethyl)pyridine
- 3-Azido-4-(trifluoromethyl)pyridine
- 3-Azido-6-(trifluoromethyl)pyridine
Uniqueness:
3-Azido-5-(trifluoromethyl)pyridine is unique due to the specific positioning of the azido and trifluoromethyl groups on the pyridine ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to other similar compounds, it may offer distinct advantages in terms of reactivity and application potential in various fields.
特性
IUPAC Name |
3-azido-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N4/c7-6(8,9)4-1-5(12-13-10)3-11-2-4/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCQJQQOJHWYJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1N=[N+]=[N-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-[benzyl-(2-methoxy-2-oxoethyl)amino]propanoate](/img/structure/B8140455.png)
![4-amino-N-methyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]benzenesulfonamide](/img/structure/B8140459.png)


![5-(4-([1,1'-Biphenyl]-4-yl)quinazolin-2-yl)-8-phenyl-5,8-dihydroindolo[2,3-c]carbazole](/img/structure/B8140496.png)




![sodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy-[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butoxy]phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B8140539.png)


![3-chloro-6-(4-ethylpiperazin-1-yl)-7-fluoro-11H-benzo[b][1,4]benzodiazepine](/img/structure/B8140551.png)
